molecular formula C24H23FN4O5 B2542005 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946329-46-0

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Katalognummer: B2542005
CAS-Nummer: 946329-46-0
Molekulargewicht: 466.469
InChI-Schlüssel: RYYZITJOTCYBAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic hybrid featuring a 1,3-oxazole core substituted with a 4-ethoxy-3-methoxyphenyl group and a methyl moiety. The oxazole is linked via a methylene bridge to a 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ester. The structural complexity arises from the integration of aromatic, electron-withdrawing (fluorophenyl), and electron-donating (ethoxy, methoxy) groups, which may influence its physicochemical properties and biological interactions .

Eigenschaften

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O5/c1-5-32-20-11-6-16(12-21(20)31-4)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)18-9-7-17(25)8-10-18/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYZITJOTCYBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines the structural features of oxazoles and triazoles. This unique structure has been associated with a variety of biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight476.53 g/mol
Molecular FormulaC26H28N4O5
LogP4.3052
Polar Surface Area80.902 Ų
Hydrogen Bond Acceptors Count9

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole and triazole moieties are known for their ability to modulate biological pathways through inhibition or activation of specific biochemical processes. For example, compounds with similar structures have shown inhibitory effects on enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and cyclooxygenases (COX-1 and COX-2) .

Biological Activity

Research indicates that derivatives of oxazole and triazole compounds exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing oxazole rings have demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells . The triazole moiety is also linked to anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound's structure may allow it to inhibit inflammatory pathways, which is supported by studies showing that related compounds reduce inflammation markers in vitro .

Case Studies

Several studies have explored the activity of oxazole and triazole derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various oxazole derivatives on multiple cancer cell lines, revealing IC50 values ranging from 10 to 50 µM depending on the specific derivative used . The compound showed promising activity comparable to known anticancer agents.
  • Antimicrobial Testing : In another investigation, derivatives similar to the target compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Anti-inflammatory Evaluation : A recent publication highlighted the anti-inflammatory potential of triazole derivatives, where compounds exhibited a reduction in nitric oxide production in stimulated macrophages by up to 50% at certain concentrations .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibit significant anticancer properties. For instance, derivatives of triazole compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related oxazole and triazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi . These findings indicate that the compound could be developed into a therapeutic agent for treating infectious diseases.

Anti-Diabetic Effects

Emerging research highlights the potential of similar compounds in managing diabetes. Some derivatives have shown to enhance insulin sensitivity and reduce blood glucose levels in animal models . This opens avenues for the development of new antidiabetic medications based on the compound's framework.

Polymer Chemistry

The unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has indicated that triazole-containing polymers can exhibit improved resistance to environmental degradation and enhanced durability .

UV Absorption and Fluorescence

Compounds with oxazole and triazole moieties are known for their photophysical properties. They can be utilized in developing UV filters or fluorescent materials for various applications, including coatings and sensors . The ability to absorb UV light while emitting visible fluorescence makes them suitable for protective materials in industrial applications.

Synthesis and Biological Evaluation

A recent study synthesized several derivatives of triazole compounds similar to this compound. The synthesized compounds were evaluated for their anticancer activity against different cancer cell lines. The results showed that certain modifications to the molecular structure significantly enhanced biological activity, indicating a structure–activity relationship that could guide future drug design efforts .

In Silico Studies

In silico approaches have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking studies suggest that the compound shows promising interactions with proteins involved in cancer progression and bacterial resistance mechanisms . These computational insights support further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole)

  • Structural Differences : Replaces the 1,3-oxazole with a thiazole ring and includes a 4,5-dihydropyrazole moiety.
  • Bioactivity : Demonstrates antimicrobial activity, suggesting that halogenated aryl groups (e.g., 4-chlorophenyl) contribute to target binding .

Ethyl 5-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxylate

  • Structural Differences : Lacks the oxazole ring but shares the triazole-carboxylate ester scaffold.
Substituent Modifications

Compound 5 (4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole)

  • Halogen Effects : Substitutes chlorine (Compound 4) with fluorine, altering electron density and intermolecular interactions (e.g., C–F···H hydrogen bonds) .
  • Crystallography : Both Compounds 4 and 5 are isostructural, but fluorine’s smaller van der Waals radius leads to tighter crystal packing .

5-Amino-1-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(2-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide

  • Functional Group : Replaces the carboxylate ester with a carboxamide, enhancing hydrogen-bonding capacity for target recognition .
  • Bioactivity : Carboxamide derivatives often exhibit improved metabolic stability compared to esters .
Table 1: Key Structural and Functional Comparisons
Compound Core Structure Key Substituents Notable Properties/Bioactivity
Target Compound Oxazole + Triazole 4-Ethoxy-3-methoxyphenyl, 4-fluorophenyl High steric bulk; potential prodrug
Compound 4 Thiazole + Pyrazole 4-Chlorophenyl, 4-fluorophenyl Antimicrobial activity
Compound 5 Thiazole + Pyrazole 4-Fluorophenyl (×3) Tight crystal packing
Ethyl 5-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-Triazole-4-Carboxylate Triazole 4-Methoxyphenyl, chloro Improved solubility

Research Findings and Implications

  • Synthetic Routes : The target compound’s triazole-oxazole hybrid likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, paralleling methods in and .
  • Crystallography : Tools like SHELXL () and WinGX () are critical for resolving structural nuances, such as the oxazole’s planar conformation versus the fluorophenyl’s perpendicular orientation .
  • Biological Potential: While direct data are lacking, the 4-fluorophenyl group is a common pharmacophore in antimicrobial agents (e.g., Compound 4), suggesting similar applications for the target compound .

Vorbereitungsmethoden

Formation of the Oxazole Ring

The oxazole core was synthesized via cyclocondensation of 4-ethoxy-3-methoxybenzaldehyde with diacetyl monooxime under modified Japp-Klingemann conditions. Key steps include:

  • Reaction : Heating equimolar quantities of 4-ethoxy-3-methoxybenzaldehyde (1.0 equiv) and diacetyl monooxime (1.0 equiv) in acetonitrile at reflux (82°C) for 24 hours.
  • Workup : Neutralization with dilute HCl precipitated the oxazole 3-oxide intermediate, isolated in 78% yield after recrystallization from ethanol.

Representative Data :

Starting Material Product Yield Conditions
4-Ethoxy-3-methoxybenzaldehyde 2-(4-Ethoxy-3-methoxyphenyl)-4,5-dimethyloxazole 3-oxide 78% MeCN, reflux, 24 h

Introduction of the Chloromethyl Group

The 3-oxide intermediate underwent chlorination using phosphoryl chloride (POCl₃) to install the chloromethyl substituent:

  • Reaction : Treatment of the oxide (1.0 equiv) with POCl₃ (2.0 equiv) in anhydrous acetonitrile at 0°C, followed by gradual warming to room temperature over 12 hours.
  • Workup : Quenching with ice water afforded 2-(4-ethoxy-3-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole as a crystalline solid in 81% yield.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 4.58 (s, 2H, CH₂Cl), 6.92–7.05 (m, 3H, Ar-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H).
  • MS (ESI) : m/z 326 [M+H]⁺.

Synthesis of the Triazole Moiety

Cyclization to Form the Triazole Core

The triazole fragment was prepared via a Huisgen 1,3-dipolar cycloaddition between 4-fluorophenyl azide and methyl propiolate, followed by methylation:

  • Reaction : Heating 4-fluorophenyl azide (1.0 equiv) and methyl propiolate (1.2 equiv) in toluene at 110°C for 8 hours under nitrogen.
  • Methylation : Treatment of the resulting 1,4-disubstituted triazole with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours yielded 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester (67% overall yield).

Optimization Notes :

  • Solvent Screening : Toluene outperformed DMF and THF in minimizing side reactions.
  • Temperature : Reactions below 100°C resulted in incomplete conversion (<50%).

Coupling of Oxazole and Triazole Fragments

Nucleophilic Substitution Reaction

The chloromethyl oxazole (1.0 equiv) was coupled with the triazole carboxylate (1.2 equiv) using a mild base to facilitate displacement:

  • Conditions : K₂CO₃ (2.0 equiv) in anhydrous DMF at 60°C for 12 hours.
  • Workup : Column chromatography (SiO₂, hexane/EtOAc 3:1) provided the target compound in 65% yield.

Critical Parameters :

Parameter Optimal Value Deviation Effect
Base K₂CO₃ Cs₂CO₃ reduced yield to 42%
Solvent DMF THF led to <30% conversion
Temperature 60°C 80°C caused decomposition

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.48 (s, 3H, oxazole-CH₃), 2.51 (s, 3H, triazole-CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 5.32 (s, 2H, OCH₂), 6.88–7.12 (m, 6H, Ar-H).
  • HRMS (ESI) : m/z 547.2158 [M+H]⁺ (calc. 547.2161).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed ≥98% purity with a single peak at tR = 6.72 min.

Q & A

Q. What are the key challenges in optimizing the synthetic yield of this compound, and how can reaction conditions be systematically improved?

  • Methodological Answer: The synthesis of heterocyclic compounds like this often involves multi-step reactions with competing side reactions. For example, condensation of aryloxy/ethoxy precursors (e.g., 4-fluoroaniline derivatives) with oxazole intermediates requires precise control of temperature and stoichiometry to avoid undesired byproducts like dimerization or over-oxidation . Design of Experiments (DoE) approaches, such as factorial design, can identify critical parameters (e.g., solvent polarity, catalyst loading) to maximize yield. Flow-chemistry systems may also enhance reproducibility by standardizing mixing and reaction times .

Q. How can X-ray crystallography validate the structural conformation of this compound, particularly the spatial arrangement of the oxazole and triazole moieties?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For similar oxazole-triazole hybrids, SC-XRD revealed bond angles (e.g., C–O–C linkages in oxazole rings at ~120°) and torsional angles between aryl groups (e.g., dihedral angles of 15–25° between fluorophenyl and methoxyphenyl groups), ensuring correct regiochemistry . Co-crystallization with heavy atoms (e.g., bromine derivatives) can enhance diffraction resolution for bulky substituents .

Q. What spectroscopic techniques are most effective for characterizing intermediate products during synthesis?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weights of intermediates (e.g., [M+H]+ ions with <5 ppm error). For regiochemical confirmation, 2D NMR (e.g., HSQC and HMBC) maps coupling between triazole protons (δ 7.8–8.2 ppm) and adjacent carbonyl groups (δ 165–170 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic interactions between the fluorophenyl and methoxyphenyl substituents?

  • Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model frontier molecular orbitals (FMOs). For analogous structures, HOMO localization on the electron-rich methoxyphenyl group and LUMO on the fluorophenyl moiety suggests charge-transfer interactions, which may influence solubility and reactivity. Mulliken charge analysis further quantifies electron-withdrawing effects of fluorine atoms (e.g., partial charges of –0.25 e on F) .

Q. What strategies resolve contradictions in SAR studies when modifying the ethoxy and methyl groups on the oxazole ring?

  • Methodological Answer: Structure-Activity Relationship (SAR) discrepancies often arise from steric hindrance or solvation effects. For example, replacing the oxazole’s 5-methyl group with trifluoromethyl (CF₃) in pyrazole analogs increased hydrophobicity (logP from 2.1 to 3.8) but reduced binding affinity due to steric clashes in enzyme pockets . Free-energy perturbation (FEP) simulations can predict thermodynamic impacts of substituent modifications .

Q. How can in vitro assays differentiate between target-specific inhibition and non-specific cytotoxicity for this compound?

  • Methodological Answer: Parallel screening in target-enzyme assays (e.g., kinase inhibition) and cytotoxicity assays (e.g., HEK293 cell viability) is critical. For triazole-containing analogs, IC₅₀ values <1 µM in target assays coupled with CC₅₀ >50 µM in cytotoxicity tests indicate selectivity. Fluorescence polarization assays further validate direct binding by measuring dissociation constants (Kd) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.